2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate
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Overview
Description
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a carbodithioate group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate typically involves the reaction of 2-Methyl-3-oxobutan-2-yl chloride with 1H-pyrazole-1-carbodithioic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate involves its interaction with specific molecular targets. The carbodithioate group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The pyrazole ring can interact with various enzymes and receptors, influencing biological pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyanobutanyl-2-yl 3,5-dimethyl-1H-pyrazole-1-carbodithioate
- 2-Cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
- Methyl 3-(1H-pyrrol-2-yl)propanoate
Uniqueness
2-Methyl-3-oxobutan-2-yl 1H-pyrazole-1-carbodithioate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications. The presence of both the pyrazole ring and the carbodithioate group allows for versatile chemical transformations and potential biological activities .
Properties
CAS No. |
875669-68-4 |
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Molecular Formula |
C9H12N2OS2 |
Molecular Weight |
228.3 g/mol |
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) pyrazole-1-carbodithioate |
InChI |
InChI=1S/C9H12N2OS2/c1-7(12)9(2,3)14-8(13)11-6-4-5-10-11/h4-6H,1-3H3 |
InChI Key |
RRSYXTLNUXKBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)SC(=S)N1C=CC=N1 |
Origin of Product |
United States |
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